2-Bromo-1,1,1-triethoxyethane

Description

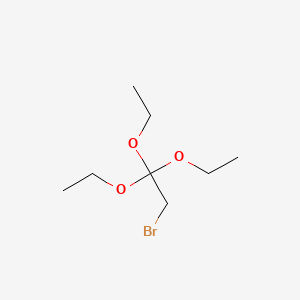

Chemical Identity 2-Bromo-1,1,1-triethoxyethane (CAS: 40070-39-1) is a brominated ethane derivative with three ethoxy substituents. Its molecular formula is C₈H₁₇BrO₃, and it is also known as ethyl orthobromoacetate . The compound features a central ethane backbone where one carbon atom is bonded to a bromine atom, while the adjacent carbon is fully substituted with ethoxy (-OCH₂CH₃) groups. This structure imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis as an alkylating agent or intermediate.

For instance, bromoacetaldehyde dimethyl acetal (a related compound) is prepared by substituting hydroxyl or halide groups with alkoxy moieties under controlled conditions .

Properties

CAS No. |

40070-39-1 |

|---|---|

Molecular Formula |

C8H17BrO3 |

Molecular Weight |

241.12 g/mol |

IUPAC Name |

2-bromo-1,1,1-triethoxyethane |

InChI |

InChI=1S/C8H17BrO3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7H2,1-3H3 |

InChI Key |

FVKSPKMLNBZIEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CBr)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1,1-triethoxyethane can be synthesized through the reaction of 1,1,1-triethoxyethane with bromine. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high yield and purity of the compound. The use of advanced distillation techniques helps in the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1-triethoxyethane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents like ethanol or water.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Nucleophilic Substitution: The major products include substituted ethoxyethanes.

Elimination Reactions: The major products are alkenes.

Oxidation and Reduction: The products vary depending on the specific reaction but can include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

2-Bromo-1,1,1-triethoxyethane is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1-triethoxyethane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The ethoxy groups stabilize the intermediate carbocations formed during these reactions, making the compound highly reactive under specific conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-bromo-1,1,1-triethoxyethane and analogous brominated ethanes:

Physicochemical Properties

Boiling Points and Stability this compound: Exact boiling point data are unavailable, but its higher molecular weight and ethoxy substituents suggest elevated boiling points compared to simpler bromoethanes like bromoethane (boiling point: 38°C) . 2-Bromo-2-methylpropane (tert-butyl bromide): Boils at 72.8°C, illustrating how branching lowers boiling points relative to linear analogs .

Reactivity

- The bromine atom in this compound acts as a superior leaving group compared to chlorine or fluorine in analogs like 2-bromo-1,1,1-trichloroethane, enabling efficient nucleophilic substitution reactions .

- Ethoxy groups enhance solubility in polar solvents but reduce electrophilicity compared to halogenated analogs like 2-bromo-1,1,1-trifluoroethane, which is more reactive due to electron-withdrawing fluorine atoms .

Biological Activity

2-Bromo-1,1,1-triethoxyethane (CAS No. 40070-39-1) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H17BrO3 |

| Molecular Weight | 239.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 40070-39-1 |

Synthesis

This compound can be synthesized through a nucleophilic substitution reaction involving triethoxyethanol and bromine. The general reaction scheme is as follows:

This method ensures the introduction of the bromine atom while maintaining the triethoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a substrate or inhibitor in enzymatic reactions due to the presence of the bromine atom and ethoxy groups. The compound's lipophilicity enhances its membrane permeability, facilitating interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

The Minimum Inhibitory Concentration (MIC) values demonstrated that the compound effectively inhibits the growth of these microorganisms at relatively low concentrations.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF-7) revealed that this compound has selective cytotoxic effects. The compound showed a dose-dependent reduction in cell viability with an IC50 value ranging from 20 to 50 µM.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated compounds including this compound. The results indicated that it had superior activity against Gram-positive bacteria compared to its non-brominated analogs .

Study 2: Cytotoxic Effects on Cancer Cells

Research published in Cancer Letters investigated the cytotoxic effects of halogenated compounds on cancer cell lines. The study found that this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) and induced apoptosis at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.